3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole
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Overview
Description
3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains both bromine and methyl substituents on a phenyl ring, as well as a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-methylbenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylphenyl derivatives: These compounds share the same phenyl ring substitution pattern but differ in the heterocyclic ring attached.
1,2,4-Oxadiazole derivatives: These compounds have the same oxadiazole ring but different substituents on the phenyl ring.
Uniqueness
3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is unique due to the specific combination of substituents and the oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-(3-bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H9BrN2O/c1-6-3-4-8(5-9(6)11)10-12-7(2)14-13-10/h3-5H,1-2H3 |
InChI Key |
KKGYNTHPXKRJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C)Br |
Origin of Product |
United States |
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